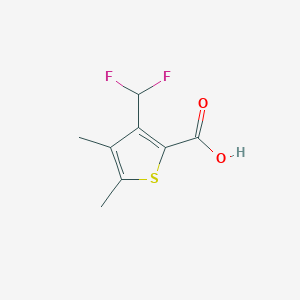
3-(Difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid: is a heterocyclic compound featuring a thiophene ring substituted with difluoromethyl, dimethyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. The reaction conditions often require the presence of a base and a suitable solvent, such as tetrahydrofuran or dimethyl sulfoxide, under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of difluoromethyl-4,5-dimethylthiophene-2-carboxylic acid derivatives.
Reduction: Formation of difluoromethyl-4,5-dimethylthiophene-2-methanol or aldehyde derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(Difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique difluoromethyl group can impart desirable properties, such as increased lipophilicity and metabolic stability, to the target molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. The difluoromethyl group can enhance the bioavailability and efficacy of pharmaceutical agents .
Industry: In the agrochemical industry, derivatives of this compound are investigated for their potential as fungicides and herbicides. The presence of the difluoromethyl group can improve the activity and selectivity of these agrochemicals .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid depends on its specific application. In the context of fungicides, it may inhibit key enzymes involved in fungal metabolism, such as succinate dehydrogenase. The difluoromethyl group can interact with the active site of the enzyme, leading to its inhibition and subsequent fungal cell death .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
- 3-(Difluoromethyl)-1-methylpyrazoline-4-carboxylic acid
Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid is unique due to the presence of both difluoromethyl and dimethyl groups on the thiophene ring. This combination can result in distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets .
Properties
IUPAC Name |
3-(difluoromethyl)-4,5-dimethylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-3-4(2)13-6(8(11)12)5(3)7(9)10/h7H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQSEKKMMNFGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(F)F)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














